molecular formula C21H21ClO11 B190881 Idaein CAS No. 27661-36-5

Idaein

Cat. No. B190881
CAS RN: 27661-36-5
M. Wt: 484.8 g/mol
InChI Key: YTMNONATNXDQJF-QSLGVYCOSA-N
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Description

Idaein, also known as Cyanidin 3-O-galactoside, is a glycoside derivative of cyanidin . It is a potent inhibitor of the epidermal growth-factor receptor and is used in comparative analysis of anti-EGF activity in cancer cells .


Synthesis Analysis

Idaein chloride, a form of Idaein, is a water-soluble molecule found in high concentrations in some fruits, particularly red-skinned apples and berries . It is responsible for their characteristic pigmentation .


Molecular Structure Analysis

The molecular formula of Idaein is C21H21O11 . Its exact mass is 449.10839 . It belongs to the class of organic compounds called anthocyanins, more specifically, to the anthocyanidin-3-O-glycosides .


Chemical Reactions Analysis

While specific chemical reactions involving Idaein are not detailed in the search results, it’s known that Idaein chloride is a glycoside derivative of cyanidin . This suggests that it may participate in glycosylation reactions.

Scientific Research Applications

  • "Idaein chloride induced p53 dependent apoptosis in cervical cancer cells through inhibition of viral oncoproteins" by Natarajan, T., Anandhi, M., Aiswarya, D., Ramkumar, R., Kumar, S., & Perumal, P. (2016). This study discusses the effect of Idaein chloride, a cyanidin analog, on HPV-positive HeLa cells. It was found that Idaein chloride induced dose-dependent apoptosis in these cells, primarily by inhibiting the expression of E6 and E7 proteins, leading to the re-expression of p53 and triggering p53 dependent apoptosis. The study suggests Idaein chloride as a potential source for developing a drug against cervical carcinoma (Natarajan et al., 2016).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-QSLGVYCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin 3-galactoside

CAS RN

27661-36-5
Record name Cyanidin 3-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27661-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-o-galactoside chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027661365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYANIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L938Y12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
874
Citations
T Natarajan, M Anandhi, D Aiswarya, R Ramkumar… - Biochimie, 2016 - Elsevier
Host dependent expression of early HPV oncoproteins, E6 and E7 play central role in the formation of cervical carcinoma. Presently, we have shown that the cyanidin analog, idaein …
Number of citations: 12 www.sciencedirect.com
KE Grove, R Robinson - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… for idaein chloride … of idaein and chrysanthemin chlorides (both synthetic) have been carried out and the results show that, on the association hypothesis, a certain proportion of an idaein…
Number of citations: 7 pubs.rsc.org
K Briviba, SL Abrahamse, BL Pool-Zobel… - Nutrition and …, 2001 - Taylor & Francis
… Cyanidin, but not cyanin and idaein, was able to inhibit an increase in intracellular Ca 2+ … , cyanin, and idaein at ?100 μM. Only cyanidin (100 μM), but not cyanin and idaein, was able to …
Number of citations: 45 www.tandfonline.com
岩科司 - 筑波実験植物園研究報告/国立科学博物館筑波研究資料 …, 1996 - cir.nii.ac.jp
Detection and Distribution of Chrysanthemin and Idaein in Autumn Leaves of Plants by High Performance Liquid Chromatography | CiNii Research … Detection and Distribution of …
Number of citations: 14 cir.nii.ac.jp
DA Felicetti, LE Schrader - Plant science, 2009 - Elsevier
… No idaein was detected in the NB and OH peels of ‘Golden Delicious’ but idaein was … Additionally, decreases in idaein concentrations from NB to OH to halo to SB-2 were observed in …
Number of citations: 58 www.sciencedirect.com
MEK Henderson - Nature, 1955 - nature.com
… and similarly, as a compact spot, when mixed with idaein. … with a mixture of synthetic idaein and chrysanthemin. The identification of this anthocyanin as idaein was therefore confirmed. …
Number of citations: 74 www.nature.com
RJ Downs, HW Siegelman, WL Butler, SB Hendricks - Nature, 1965 - nature.com
… Appreciable synthesis of idaein (cyanidin 3-galactoside) in the apple skin, I·O x 10-• moles/… Prr has not boon shown to be necessary for idaein synthesis. Our findings indicate that the …
Number of citations: 92 www.nature.com
H KUWADA - Japanese Journal of Breeding, 1963 - jstage.jst.go.jp
… The distinction between chrysanthemin and idaein will be investigated later. From the … (or idaein) and keracyanin, H. moscham contains cyanidin, chrysanthemin (or idaein) and …
Number of citations: 3 www.jstage.jst.go.jp
KE Grove, R Robinson - Biochemical Journal, 1931 - ncbi.nlm.nih.gov
… HAVING effected a synthesis of idaein chloride we wishedto secure a supply of the natural … in the hope that these might be a source of idaein. The first berries employed originated in …
Number of citations: 16 www.ncbi.nlm.nih.gov
DA Felicetti, LE Schrader - Scientia horticulturae, 2010 - Elsevier
… The concentrations of idaein, epicatechin, and … of idaein, and non-sunburned apples had low concentrations of quercetin glycosides and epicatechin and high concentrations of idaein. …
Number of citations: 15 www.sciencedirect.com

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